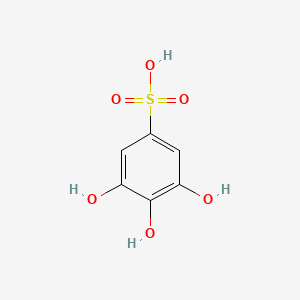
Benzenesulfonic acid, 3,4,5-trihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 3,4,5-trihydroxy-, also known as gallic acid, is an organic compound with the molecular formula C7H6O5. It is a type of phenolic acid found in various plants and is known for its antioxidant properties. This compound is widely used in the pharmaceutical, food, and cosmetic industries due to its beneficial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, 3,4,5-trihydroxy- can be synthesized through the sulfonation of benzene using concentrated sulfuric acid. This process involves the addition of sulfur trioxide and fuming sulfuric acid to benzene, resulting in the formation of benzenesulfonic acid . The reaction is typically carried out at temperatures between 20°C and 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of benzenesulfonic acid, 3,4,5-trihydroxy- often involves continuous sulfonation with oleum (a solution of sulfur trioxide in sulfuric acid) or through the azeotropic removal of reaction water . These methods are preferred for their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3,4,5-trihydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and phosphorus pentachloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and esters. These products are valuable intermediates in the synthesis of various pharmaceuticals and industrial chemicals .
Scientific Research Applications
Benzenesulfonic acid, 3,4,5-trihydroxy- has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3,4,5-trihydroxy- involves its ability to donate hydrogen atoms, which neutralizes free radicals and prevents oxidative damage. This compound targets various molecular pathways, including the inhibition of enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzenesulfonic acid, 3,4,5-trihydroxy- include:
- Sulfanilic acid
- p-Toluenesulfonic acid
Benzoic acid, 3,4,5-trihydroxy-: (Gallic acid)
Uniqueness
What sets benzenesulfonic acid, 3,4,5-trihydroxy- apart from these similar compounds is its unique combination of antioxidant, antimicrobial, and anti-inflammatory properties. This makes it particularly valuable in both scientific research and industrial applications .
Properties
CAS No. |
5858-14-0 |
|---|---|
Molecular Formula |
C6H6O6S |
Molecular Weight |
206.18 g/mol |
IUPAC Name |
3,4,5-trihydroxybenzenesulfonic acid |
InChI |
InChI=1S/C6H6O6S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2,7-9H,(H,10,11,12) |
InChI Key |
VCNCOKVOWKMRGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















